molecular formula C5H27N5O6P2 B13789016 Tetraammonium ((propylimino)bis(methylene))diphosphonate CAS No. 94113-36-7

Tetraammonium ((propylimino)bis(methylene))diphosphonate

Cat. No.: B13789016
CAS No.: 94113-36-7
M. Wt: 315.25 g/mol
InChI Key: APOYRUSWICBRMY-UHFFFAOYSA-N
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Description

Tetraammonium ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . It is also known by its IUPAC name, azane; [phosphonomethyl (propyl)amino]methylphosphonic acid. This compound is characterized by the presence of two phosphonic acid groups and an imino group, making it a versatile agent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammonium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Propylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored and controlled using advanced instrumentation to maintain the desired conditions. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetraammonium ((propylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetraammonium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. The imino group can interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent with applications in water treatment and industrial processes.

    Aminomethylphosphonic acid (AMPA): A phosphonic acid derivative with similar chemical properties.

Uniqueness

Tetraammonium ((propylimino)bis(methylene))diphosphonate is unique due to its dual phosphonic acid groups and imino group, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

94113-36-7

Molecular Formula

C5H27N5O6P2

Molecular Weight

315.25 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)propan-1-amine

InChI

InChI=1S/C5H15NO6P2.4H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);4*1H3

InChI Key

APOYRUSWICBRMY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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